4-(Pyrimidin-2-yl)aniline

Übersicht

Beschreibung

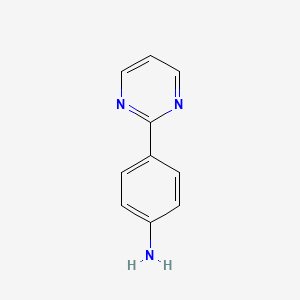

4-(Pyrimidin-2-yl)aniline is an organic compound that features a pyrimidine ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrimidine and aniline groups in its structure allows for diverse chemical reactivity and biological activity.

Wirkmechanismus

Target of Action

4-(Pyrimidin-2-yl)aniline, a pyrimidine derivative, has been found to exhibit a range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

The anti-inflammatory effects of this compound are attributed to its inhibitory response against the expression and activities of its primary targets . By interacting with these targets, the compound can modulate the body’s inflammatory response, leading to changes in the production of chemical agents from cells in inflamed tissues .

Biochemical Pathways

The compound’s interaction with its targets affects the biochemical pathways associated with inflammation . Specifically, it can inhibit the pathways that lead to the production of inflammatory mediators, thereby reducing inflammation . The downstream effects of this action include a decrease in the generation and discharge of chemical agents from cells in inflamed tissues, which can stimulate the healing process .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing how effectively it can exert its effects in the body .

Result of Action

The result of the compound’s action is a potent anti-inflammatory effect . By inhibiting the expression and activities of key inflammatory mediators, this compound can reduce inflammation, potentially leading to beneficial effects in conditions where inflammation plays a key role .

Biochemische Analyse

Biochemical Properties

4-(Pyrimidin-2-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of Mer and c-Met kinases, which are commonly overexpressed in various tumors . The interaction with these kinases involves binding to their active sites, thereby inhibiting their activity and subsequent downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, particularly those involving Mer and c-Met kinases, leading to alterations in gene expression and cellular metabolism. Additionally, it has been observed to hinder the migration of cancer cells, further contributing to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of Mer and c-Met kinases, inhibiting their enzymatic activity . This inhibition disrupts the signaling pathways mediated by these kinases, leading to changes in gene expression and cellular behavior. The compound’s ability to induce apoptosis is linked to its impact on these critical signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability, with a half-life of 53.1 minutes in human liver microsomes . Long-term studies have shown that it maintains its inhibitory effects on Mer and c-Met kinases, leading to sustained antiproliferative and pro-apoptotic effects in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may exert adverse effects. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism is crucial for its bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, which is essential for its therapeutic action. The compound’s distribution patterns are critical for understanding its pharmacokinetics and optimizing its delivery.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its function, as it ensures that the compound reaches its intended targets within the cell, thereby exerting its biochemical effects effectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)aniline typically involves the coupling of a pyrimidine derivative with an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a halogenated pyrimidine reacts with an aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts such as palladium on carbon may be used to facilitate the reaction and improve the overall yield.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Pyrimidin-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate

Biologische Aktivität

4-(Pyrimidin-2-yl)aniline, a compound characterized by its unique structure combining a pyrimidine ring with an aniline moiety, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties, supported by various studies and findings.

Chemical Structure

The chemical structure of this compound is defined by the following features:

- Pyrimidine Ring : Contains two nitrogen atoms at positions 1 and 3.

- Aniline Group : An aromatic amine attached to the pyrimidine at the 4-position.

This unique arrangement allows for diverse interactions with biological targets, contributing to its potential pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, some studies have demonstrated effectiveness against various bacterial strains, suggesting that modifications to the aniline or pyrimidine moieties can enhance antibacterial activity.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Low |

These findings highlight the compound's potential as a lead structure in the development of new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored through its role as a cyclin-dependent kinase (CDK) inhibitor. A study identified related compounds as potent inhibitors of CDK2, which is crucial in cell cycle regulation. The mechanism involves ATP antagonism, leading to antiproliferative and pro-apoptotic effects in cancer cell lines.

Case Study: CDK Inhibition

In a specific case study involving derivatives of this compound:

- The most potent compound demonstrated low nanomolar inhibition against CDK2.

- X-ray crystallography revealed binding interactions that rationalized the observed biological activity.

This suggests that compounds based on this compound could be optimized for enhanced anticancer efficacy .

Enzymatic Inhibition

Beyond antimicrobial and anticancer activities, this compound has shown promise in inhibiting various enzymes. For example, it has been implicated in inhibiting certain kinases involved in immune responses and cellular signaling pathways.

The inhibition mechanism often involves:

- Binding to the ATP-binding site of kinases.

- Disruption of phosphorylation events critical for cellular functions such as proliferation and survival.

This property highlights the compound's potential in treating diseases where kinase activity is dysregulated, including cancers and autoimmune disorders .

Eigenschaften

IUPAC Name |

4-pyrimidin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVNVJCKWOOLOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499005 | |

| Record name | 4-(Pyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69491-57-2 | |

| Record name | 4-(2-Pyrimidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.